TPSA and Hydrogen-Bond Capacity: 6-Amino vs. Non-Amino Parent
The 6-amino substituent doubles the topological polar surface area and triples hydrogen-bonding capacity relative to the non-amino analog 4-(1H-indol-1-yl)butan-1-ol. Target compound TPSA = 51.18 Ų, LogP = 1.996, H-bond acceptors = 3, H-bond donors = 2 . Comparator TPSA = 25.16 Ų, LogP = 2.18, H-bond acceptors = 1, H-bond donors = 1 [1]. This represents a TPSA increase of 26.02 Ų (+103%) and a LogP reduction of 0.18 units, placing the target compound firmly within oral drug-like chemical space (TPSA < 140 Ų, LogP < 5) while the comparator falls below the typical TPSA threshold for kinase inhibitor design (often > 40 Ų).
| Evidence Dimension | Topological Polar Surface Area (TPSA), LogP, H-bond donor/acceptor count |
|---|---|
| Target Compound Data | TPSA 51.18 Ų, LogP 1.996, H_Acceptors 3, H_Donors 2, Rotatable_Bonds 4 |
| Comparator Or Baseline | 4-(1H-Indol-1-yl)butan-1-ol: TPSA 25.16 Ų, LogP 2.18, H_Acceptors 1, H_Donors 1 |
| Quantified Difference | TPSA: +26.02 Ų (+103%). LogP: −0.18. H_Acceptors: +2. H_Donors: +1. |
| Conditions | Computed properties from vendor databases (ChemScene and ChemBase). Calculation methods are comparable but not identical. |
Why This Matters
The higher TPSA and additional H-bond donors are essential for target engagement in ATP-binding pockets (e.g., kinases) where hinge-region hydrogen bonding is required; the non-amino analog cannot participate in these interactions.
- [1] ChemBase. 4-(1H-Indol-1-yl)butan-1-ol (CBID:86833). Computed Properties: TPSA 25.16 Ų, LogP 2.18, H_Acceptors 1, H_Donors 1. Accessed 2026. View Source
